Lenalidomide-5'-CO-PEG4-propargyl is a synthetic derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. The compound combines lenalidomide with a polyethylene glycol (PEG) linker and a propargyl group, enhancing its solubility and potential for targeted drug delivery.
Lenalidomide is derived from thalidomide, which was originally developed as a sedative but later found to have significant anti-cancer properties. The synthesis of lenalidomide involves complex chemical processes that utilize various reagents and conditions to achieve high purity and yield. The specific synthesis of lenalidomide-5'-CO-PEG4-propargyl would follow similar methodologies but with modifications to incorporate the PEG and propargyl moieties .
Lenalidomide-5'-CO-PEG4-propargyl falls under the category of immunomodulatory drugs (IMiDs), which are known for their ability to modulate immune responses and induce apoptosis in cancer cells. This compound is classified as a chemical conjugate, combining the properties of lenalidomide with those of polyethylene glycol and propargyl, potentially increasing its therapeutic efficacy and bioavailability.
The synthesis of lenalidomide-5'-CO-PEG4-propargyl likely involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, would be optimized to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.
Lenalidomide-5'-CO-PEG4-propargyl features a core structure derived from lenalidomide, characterized by its phthalimide ring system. The addition of a PEG linker enhances solubility in aqueous environments, while the propargyl group may facilitate further chemical modifications or conjugation to other therapeutic agents.
The molecular formula for lenalidomide is , while the exact formula for lenalidomide-5'-CO-PEG4-propargyl would depend on the specific length and structure of the PEG chain incorporated. The molecular weight would also increase accordingly due to the added components.
Lenalidomide-5'-CO-PEG4-propargyl can participate in various chemical reactions:
Reagents commonly used in these reactions include various coupling agents (e.g., EDC or DCC for amine coupling), azides for click chemistry, and solvents like dimethyl sulfoxide or dichloromethane for solubilization.
Lenalidomide functions primarily through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. It enhances the ubiquitination and subsequent proteasomal degradation of key transcription factors such as IKZF1 and IKZF3, leading to apoptosis in malignant cells .
Research indicates that lenalidomide's mechanism involves modulation of substrate specificity within the CRL4 CRBN complex, effectively redirecting cellular degradation pathways towards oncogenic proteins . This unique action distinguishes it from traditional chemotherapeutics that directly induce cell death.
Lenalidomide-5'-CO-PEG4-propargyl is expected to exhibit:
Key chemical properties may include:
Relevant data from studies on similar compounds suggest favorable pharmacokinetic profiles due to increased solubility and bioavailability .
Lenalidomide-5'-CO-PEG4-propargyl has potential applications in:
Immunomodulatory drugs (IMiDs) constitute the first clinically validated class of molecular glue degraders, with their evolution marking significant milestones in TPD development. Thalidomide, originally marketed as a sedative in the 1950s but withdrawn due to teratogenicity, was rediscovered for its efficacy in erythema nodosum leprosum and multiple myeloma. Structural optimization yielded lenalidomide (approved 2005) and pomalidomide (approved 2013), exhibiting improved efficacy and reduced toxicity profiles. These agents revolutionized hematological cancer treatment, particularly for multiple myeloma and 5q myelodysplastic syndromes (5q MDS), collectively generating billions in annual revenue [4].
The breakthrough understanding of IMiD mechanism came in 2010 with the identification of cereblon (CRBN) as their primary molecular target. This discovery revealed that IMiDs function not as simple inhibitors but as molecular glues that reshape the CRL4CRBN E3 ubiquitin ligase complex, enabling selective ubiquitination of previously untargeted proteins. Lenalidomide specifically induces degradation of transcription factors IKZF1 and IKZF3 (Ikaros and Aiolos) in multiple myeloma and CK1α in 5q MDS, explaining its therapeutic efficacy. However, off-target degradation of SALL4 and other developmental regulators contributes to its teratogenic potential, driving research toward more selective derivatives [2].
Recent medicinal chemistry efforts have focused on position-specific modifications of the lenalidomide scaffold to enhance therapeutic selectivity. 6-Fluoro-lenalidomide (NE-005) demonstrates superior neosubstrate discrimination, inducing potent degradation of IKZF1/3 and CK1α while sparing SALL4. This selectivity translates to enhanced anti-proliferative effects in multiple myeloma and 5q MDS cell lines compared to the parent compound. Such advances highlight the continued optimization potential of IMiD-based degraders [2].
Table 1: Evolution of Clinically Significant IMiD-Based Molecular Glues
| Compound | Approval Year | Key Indications | Therapeutic Advantages | Primary Degradation Targets |
|---|---|---|---|---|
| Thalidomide | 1998 (re-approved) | Erythema nodosum leprosum, MM | Rediscovered anticancer application | Multiple neosubstrates |
| Lenalidomide | 2005 | MM, 5q MDS | Reduced toxicity vs. thalidomide | IKZF1, IKZF3, CK1α |
| Pomalidomide | 2013 | Relapsed/refractory MM | Activity in lenalidomide-resistant disease | IKZF1, IKZF3 |
| 6-Fluoro-lenalidomide | Investigational | N/A | Enhanced neosubstrate selectivity | IKZF1/3, CK1α (SALL4 spared) |
Cereblon functions as a substrate recognition subunit within the CRL4 ubiquitin ligase complex, where IMiDs bind to a tri-tryptophan hydrophobic pocket in its C-terminal domain. This binding induces structural reorganization that creates novel protein-protein interaction interfaces. Biochemical and structural studies reveal that IMiDs act as "molecular glue" by stabilizing interactions between CRBN and neosubstrates that would otherwise exhibit minimal affinity for the ligase complex. The glutaramide ring of lenalidomide maintains essential hydrogen bonds with CRBN, while modifications to its phthalimide ring dictate neosubstrate selectivity profiles [2] [3].
The molecular basis for lenalidomide's therapeutic effects centers on its recruitment of zinc-finger transcription factors IKZF1 and IKZF3 to CRBN. In multiple myeloma, IKZF1/3 degradation disrupts interferon regulatory factor 4 (IRF4) signaling, a critical survival pathway for malignant plasma cells. In 5q MDS, lenalidomide-induced degradation of casein kinase 1 alpha (CK1α) alleviates pathological haploinsufficiency by eliminating the hyperactive allele. However, off-target degradation of SALL4, a transcription factor essential for embryonic development, underlies lenalidomide's teratogenicity. This dichotomy has driven structural biology efforts to rationally design derivatives with improved therapeutic indices [2].
Lenalidomide-5'-CO-PEG4-propargyl exemplifies a strategically functionalized derivative designed for PROTAC development while retaining core CRBN-binding functionality. Its structure preserves the critical glutarimide moiety necessary for CRBN engagement but incorporates a PEG4 spacer and terminal alkyne for bioorthogonal conjugation. This molecule maintains the intrinsic molecular glue properties of the lenalidomide core while serving as a synthetic building block for bifunctional degraders [1].
Table 2: Structural Characteristics and Functionality of Lenalidomide-5'-CO-PEG4-propargyl
| Characteristic | Specification | Functional Significance |
|---|---|---|
| Molecular Formula | C₂₅H₃₁N₃O₈ | Defines compound identity and properties |
| Molecular Weight | 501.536 g/mol | Impacts pharmacokinetics and permeability |
| Core Structure | Lenalidomide derivative | Retains CRBN-binding capability |
| Linker Chemistry | PEG4 spacer | Provides flexibility and hydrophilicity |
| Terminal Functional Group | Propargyl | Enables click chemistry conjugation |
| Purity | ≥95% (HPLC) | Ensures reliability in research applications |
| Storage Conditions | Refrigerated | Maintains compound stability |
PROTACs represent a groundbreaking extension of molecular glue principles through rationally engineered bifunctional molecules. These compounds consist of three modular components: a target protein ligand, an E3 ligase recruiter (typically an IMiD), and a synthetic linker connecting both moieties. Unlike monovalent molecular glues, PROTACs create artificial ternary complexes where the target protein is forcibly ubiquitinated by the recruited E3 ligase. This technology dramatically expands the druggable proteome, enabling degradation of proteins without endogenous CRBN-binding capacity. First-generation PROTACs utilized peptide-based E3 ligands but suffered from poor pharmacokinetics. The integration of small-molecule IMiD ligands revolutionized PROTAC design by improving cell permeability and oral bioavailability [3] [6].
The structural advantages of CRBN binders make them particularly valuable in PROTAC engineering. IMiDs exhibit lower molecular weights (~250-300 Da) compared to other E3 ligands like VHL inhibitors (~350 Da), allowing construction of more drug-like degraders. Lenalidomide-5'-CO-PEG4-propargyl exemplifies this approach as a purpose-built PROTAC component. Its terminal propargyl group enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-functionalized protein ligands. Meanwhile, the tetraethylene glycol (PEG4) spacer balances hydrophilicity and flexibility, optimizing ternary complex formation. PROTACs incorporating such linkers demonstrate enhanced degradation efficiency due to improved spatial orientation between target protein and E3 ligase [1] [5].
Current research focuses on optimizing PROTAC pharmacokinetic properties and tissue specificity. PEG-based linkers like that in Lenalidomide-5'-CO-PEG4-propargyl mitigate excessive hydrophobicity that plagues many PROTACs, potentially improving solubility and bioavailability. Additionally, the propargyl handle enables modular synthesis of PROTAC libraries for rapid structure-activity relationship studies. These advances accelerate the development of clinical candidates like CC-92480 (Mezigdomide), an investigational IKZF1/3 degrader currently in Phase II trials for relapsed/refractory multiple myeloma [4] [6].
Table 3: CRBN Ligands Used in PROTAC Development and Their Characteristics
| CRBN Ligand | Molecular Weight | Linker Attachment Point | Key Applications | Representative PROTACs |
|---|---|---|---|---|
| Thalidomide-O-COOH | ~300 Da | C4-position | Early proof-of-concept PROTACs | βTRCP-recruiting degraders |
| Lenalidomide-5'-CO-PEG4-propargyl | 501.536 Da | Terminal alkyne via PEG4 linker | Modular PROTAC synthesis | BET degraders, kinase-targeting PROTACs |
| Pomalidomide-4'-PEG5-acid | 565.58 Da | Carboxylic acid via PEG5 linker | Solubility-enhanced degraders | BRD4 degraders, BTK degraders |
| CRBN ligand-9 | Variable | Multiple | Diverse experimental degraders | Preclinical candidates |
| CRBN ligand-184 | Variable | Multiple | Specialized degraders | AU-24118 (clinical candidate) |
Interactive Comparison: IMiDs vs. PROTACs
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2